(S)-CPP sodium salt, or (S)-α-chloro-phenylpropionic acid sodium salt, is a compound that has garnered attention for its potential applications in pharmacology and biochemistry. It serves as a selective inhibitor for specific enzymes, particularly pyruvate dehydrogenase kinase isoforms, which play a crucial role in metabolic regulation. The compound's structural properties and its ability to interact with biological targets make it significant in various scientific studies.
(S)-CPP sodium salt is derived from the parent compound (S)-α-chloro-phenylpropionic acid through the formation of its sodium salt form. This transformation enhances its solubility and stability, making it more suitable for laboratory applications. The synthesis of (S)-CPP sodium salt typically involves straightforward organic reactions that yield high purity products.
(S)-CPP sodium salt is classified as a small organic molecule and a halogenated derivative of phenylpropionic acid. It falls under the category of pharmaceutical intermediates and is often used in research settings to study enzyme inhibition and metabolic pathways.
The synthesis of (S)-CPP sodium salt can be achieved through several methods, primarily focusing on the chlorination of phenylpropionic acid. The general synthetic route involves:
The reaction conditions must be carefully controlled to ensure the desired stereochemistry is maintained throughout the synthesis. Typically, this involves conducting the reaction under an inert atmosphere and at low temperatures to minimize side reactions.
The molecular structure of (S)-CPP sodium salt can be represented as follows:
The compound features a chiral center at the α-carbon, leading to two enantiomers: (S)-CPP and (R)-CPP. The presence of the chlorine atom at this position significantly affects its biological activity.
The structure can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and interactions with biological macromolecules.
(S)-CPP sodium salt participates in various chemical reactions, primarily involving nucleophilic substitution due to the presence of the chlorine atom. Key reactions include:
The reactivity of (S)-CPP sodium salt is largely dictated by its electronic structure and steric factors associated with the chlorine substituent. These reactions are typically carried out under controlled conditions to optimize yield and selectivity.
(S)-CPP sodium salt functions primarily as an allosteric inhibitor of pyruvate dehydrogenase kinase isoforms. Its mechanism of action involves:
Studies have shown that (S)-CPP exhibits a lower inhibitory concentration compared to its counterpart (R)-CPP, highlighting its efficacy as an inhibitor with an IC50 value around 6.3 µM .
Relevant analyses using techniques like High-Performance Liquid Chromatography confirm purity levels exceeding 95%, ensuring reliability for scientific applications .
(S)-CPP sodium salt finds utility in several scientific domains:
(S)-CPP sodium salt ((S)-2-chloro-3-phenylpropanoic acid sodium salt) functions as a potent modulator of the branched-chain amino acid (BCAA) catabolic pathway by targeting branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK phosphorylates and inactivates the E1α subunit of the BCKDC enzyme complex, which catalyzes the irreversible step in BCAA degradation. By inhibiting BDK, (S)-CPP sodium salt promotes dephosphorylation of BCKDC, thereby enhancing its catalytic activity. This leads to accelerated oxidation of branched-chain α-ketoacids (BCKAs) derived from leucine, isoleucine, and valine, ultimately reducing circulating BCAA levels. The in vivo efficacy of this mechanism is demonstrated by a dose-dependent reduction in plasma BCAAs with an EC50 of 6.3 μM in murine models [8].
Metabolically, this inhibition mimics a fasting-like catabolic state. Enhanced BCKDC activity redirects BCKAs toward the tricarboxylic acid (TCA) cycle, increasing acetyl-CoA and succinyl-CoA production. This shift is particularly significant in obesity models, where hepatic BCKDC activity is typically suppressed. Studies show that BDK inhibition by (S)-CPP activates BCKDC, reducing plasma BCAA concentrations and ameliorating insulin resistance—a key feature of metabolic syndrome [3] [9].
Table 1: Effects of BDK Inhibition on Hepatic Enzyme Activities in Diet-Induced Obesity Models
Parameter | Control Diet | High-Fat Diet (HFD) | HFD + BDK Inhibitor |
---|---|---|---|
BCKDC Activity (Active Form) | Baseline | ↓ 40% | ↑ 300% |
BDK Activity | Baseline | ↑ 25% | ↓ 60% |
Bound BDK/BCKDC Ratio | 100% | 135% | 45% |
Plasma BCAA Concentration | Normal | Unchanged | ↓ 50% |
Data derived from rodent studies using BDK inhibitors [2] [3] [9].
(S)-CPP sodium salt acts as an allosteric inhibitor of BDK by binding to a regulatory site distinct from the kinase’s ATP-binding pocket. This binding induces conformational changes that reduce BDK’s affinity for the BCKDC core. Specifically, (S)-CPP stabilizes BDK in a state where its N-terminal domain undergoes positional shifts, weakening interactions with the E2 subunit of BCKDC. Consequently, BDK dissociates from the complex, allowing the constitutively active phosphatase PP2CM to dephosphorylate and activate BCKDC [3] [6].
The downstream metabolic effects of this allosteric modulation are profound:
Table 2: Metabolic Outcomes of BDK Allosteric Inhibition by (S)-CPP Sodium Salt
Metabolic Parameter | Change Relative to Control | Mechanistic Basis |
---|---|---|
Hepatic BCKDC Activity | ↑ 250% | BDK dissociation from E2 subunit |
Plasma Ketone Bodies | ↑ 80% | Prolonged fasting-like state |
Adipose Tissue Lipolysis | ↑ 45% | Suppressed insulin-mediated lipid storage |
PPARα Target Gene Expression | ↑ 3-5 fold | Reduced BCAA signaling |
The inhibitory potency of (S)-CPP sodium salt against BDK is quantified by its half-maximal inhibitory concentration (IC50), which reflects its binding affinity and allosteric efficacy. Computational and biochemical studies reveal that this molecule achieves an IC50 in the nanomolar range due to three key structural determinants:
Molecular dynamics simulations confirm that (S)-CPP binding stabilizes BDK in a "C-helix out" conformation, a catalytically inactive state where the regulatory αC-helix is displaced from the kinase core. This movement disrupts BDK’s ATP-binding site and kinase activity, explaining the compound’s efficacy. Comparative IC50 analyses indicate that (S)-CPP outperforms earlier BDK inhibitors like BT2 due to its superior binding kinetics and reduced off-target effects on structurally related kinases [3] [4].
Table 3: Structural Determinants of BDK Inhibition Efficacy
Binding Determinant | Residues Involved | Energy Contribution (kcal/mol) | Biological Consequence |
---|---|---|---|
Salt Bridge Formation | Arg101, Arg117 | -12.3 ± 0.7 | Anchors ligand to allosteric site |
Hydrophobic Burial | Leu129, Val132, Phe136 | -8.9 ± 0.4 | Stabilizes inactive "C-helix out" state |
Chirality-Dependent Fit | Steric gatekeeper residues | ΔG = -3.2 (S vs. R) | Enables nanomolar IC50 in (S)-enantiomer |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7